molecular formula C15H17N3O2 B14880701 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)propanamide

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)propanamide

Cat. No.: B14880701
M. Wt: 271.31 g/mol
InChI Key: PIFSCNKMFIJOPM-UHFFFAOYSA-N
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Description

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)propanamide typically involves the reaction of 3-methyl-6-oxopyridazine with p-toluidine and a suitable acylating agent. The reaction conditions may include:

  • Solvent: Common solvents such as ethanol, methanol, or dichloromethane.
  • Temperature: Reactions are often carried out at room temperature or under reflux conditions.
  • Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of continuous flow reactors for better control over reaction conditions.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the amide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)propanamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar core structures but different substituents.

    Amide Derivatives: Compounds with similar amide functional groups but different aromatic rings.

Uniqueness

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)propanamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

2-(3-methyl-6-oxopyridazin-1-yl)-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C15H17N3O2/c1-10-4-7-13(8-5-10)16-15(20)12(3)18-14(19)9-6-11(2)17-18/h4-9,12H,1-3H3,(H,16,20)

InChI Key

PIFSCNKMFIJOPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C

Origin of Product

United States

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